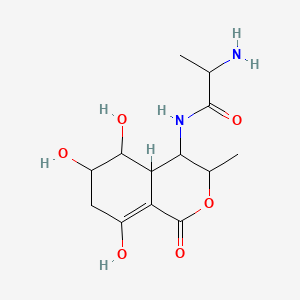
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-, also known as actinobolin, is a complex organic compound with the molecular formula C13H20N2O6 and a molecular weight of 300.31 g/mol . This compound is notable for its unique structure, which includes multiple hydroxyl groups and a benzopyran ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- typically involves the use of microbial fermentation. The bacteria Streptomyces coelicolor and Escherichia coli are commonly employed for this purpose . The fermentation process involves cultivating these bacteria under specific conditions, followed by extraction and purification of the compound.
Industrial Production Methods
Industrial production of this compound also relies on microbial fermentation. The process is scaled up in bioreactors where optimal conditions for bacterial growth and compound production are maintained. After fermentation, the compound is extracted using solvent extraction methods and further purified through chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker.
Mécanisme D'action
The mechanism of action of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-
- Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- (S)-
- Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- ®-
Uniqueness
The uniqueness of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- lies in its specific structural configuration and the presence of multiple functional groups, which contribute to its diverse reactivity and wide range of applications .
Activité Biologique
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- is a compound with significant biological activity. It is structurally related to actinobolin, an antibiotic produced by Streptomyces griseoviridus var atrofaciens and has been investigated for its potential therapeutic applications. This article focuses on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C13H20N2O6
- Molecular Weight : 300.31 g/mol
- CAS Number : 24397-89-5
- Density : Approximately 1.2243 g/cm³
- pKa Values : 7.5 and 8.8 at 25°C
Propanamide exhibits its biological effects primarily through its interaction with cellular pathways involved in proliferation and apoptosis. The compound has been shown to inhibit specific enzymes and pathways that are critical for cancer cell growth.
Enzyme Inhibition
Research indicates that propanamide can inhibit certain kinases and other enzymes involved in cell cycle regulation. This inhibition leads to reduced proliferation rates in various cancer cell lines.
Anticancer Activity
Propanamide has demonstrated notable anticancer properties in vitro:
- Cell Line Studies :
- Mechanism of Action :
Antimicrobial Activity
As a derivative of actinobolin, propanamide retains antimicrobial properties:
- In Vitro Studies :
-
Comparison with Actinobolin :
- Similar to actinobolin, propanamide's antimicrobial activity is attributed to its ability to inhibit ribosomal function in bacteria.
Study 1: Anticancer Efficacy
A study involving the administration of propanamide to mice with induced tumors demonstrated a significant reduction in tumor size compared to control groups. The results highlighted the compound's potential as a therapeutic agent in oncology.
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Propanamide | 60 |
Study 2: Antimicrobial Activity
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, propanamide showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antimicrobial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Propriétés
Numéro CAS |
11002-80-5 |
|---|---|
Formule moléculaire |
C13H20N2O6 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
2-amino-N-(5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl)propanamide |
InChI |
InChI=1S/C13H20N2O6/c1-4(14)12(19)15-10-5(2)21-13(20)8-6(16)3-7(17)11(18)9(8)10/h4-5,7,9-11,16-18H,3,14H2,1-2H3,(H,15,19) |
Clé InChI |
PQVQBAAWCOTEBG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2C(C(CC(=C2C(=O)O1)O)O)O)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















